Xevinapant is a first-in-class antagonist of inhibitor of apoptosis proteins (IAPs) []. It is a potent, orally-available, monovalent SMAC mimetic that targets multiple IAP members []. Xevinapant enhances cancer cell sensitivity to both chemotherapy and radiotherapy, making it a promising candidate for cancer treatment []. It induces apoptosis, necroptosis, and inhibits pro-survival signaling by inhibiting cIAP1/2 and XIAP [].
AT-406 is synthesized as an orally bioavailable compound targeting multiple IAPs, including X-linked IAP (XIAP), cellular IAP1 (cIAP1), and cellular IAP2 (cIAP2) . It is categorized under small-molecule therapeutics and is being investigated for its potential in oncology, particularly for its ability to sensitize tumors to chemotherapy .
The synthesis of AT-406 involves multiple steps that typically include the formation of key intermediates followed by cyclization and functionalization to achieve the final product. The specific synthetic route has not been extensively detailed in public literature but generally includes:
The compound's solubility in dimethyl sulfoxide (DMSO) exceeding 27.65 mg/mL indicates good synthetic accessibility for laboratory use .
The molecular structure of AT-406 can be represented by its chemical formula, which is CHNOS. The structure features:
The molecular weight of AT-406 is approximately 378.46 g/mol, which supports its pharmacokinetic properties .
AT-406 primarily engages in biochemical interactions rather than traditional chemical reactions. Its mechanism involves:
In vitro studies have shown that treatment with AT-406 can lead to significant apoptotic responses in various cancer cell lines .
The mechanism of action for AT-406 involves:
AT-406 exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective delivery and bioavailability when used therapeutically.
AT-406 has several significant applications in cancer treatment:
AT-406 (also known as Debio 1143) is a bivalent Smac mimetic designed to antagonize multiple inhibitor of apoptosis proteins (IAPs), including XIAP, cIAP1, and cIAP2. It structurally mimics the N-terminal tetrapeptide (AVPI) of the endogenous protein Smac/DIABLO, which is released from mitochondria during apoptosis [7]. By competitively binding to the BIR3 domains of IAPs, AT-406 disrupts IAP-mediated caspase inhibition, thereby reactivating apoptosis in malignant cells [1] [5]. This mechanism is particularly critical in cancers with IAP overexpression, where aberrant IAP activity confers resistance to conventional therapies [5].
Table 1: Key IAPs Targeted by AT-406
IAP Protein | Primary Function | AT-406 Binding Affinity |
---|---|---|
XIAP | Direct caspase-3/7/9 inhibition | High (Kd ~nM) |
cIAP1 | E3 ubiquitin ligase; NF-κB activation | High |
cIAP2 | Structural/functional homolog of cIAP1 | High |
ML-IAP | Caspase inhibition; overexpressed in melanoma | Moderate |
The binding of AT-406 to IAPs is governed by high-affinity interactions with the BIR3 domain hydrophobic grooves. Structural studies reveal that the N-terminal alanine of AT-406 anchors into a conserved pocket in XIAP-BIR3, forming hydrogen bonds with key residues (e.g., Trp323) [2] [7]. This interaction mirrors the native Smac/DIABLO-XIAP complex, where the AVPI motif adopts an extended conformation across the BIR3 β-sheet [7]. For cIAP1/2, AT-406 binding induces auto-ubiquitination and proteasomal degradation, eliminating their anti-apoptotic functions [1] [9]. Biophysical analyses confirm AT-406’s affinity for BIR3 domains follows the order: cIAP1 > XIAP ≈ cIAP2 [3].
AT-406 exerts a dual mechanism to activate caspases:
AT-406 enhances apoptosis through cross-talk with intrinsic and extrinsic pathways:
Intrinsic Pathway Synergy
Extrinsic Pathway Synergy
Table 2: Synergistic Combinations with AT-406 in Preclinical Models
Combination Agent | Cancer Type | Mechanism of Synergy | Experimental Outcome |
---|---|---|---|
Carboplatin | Ovarian | XIAP downregulation; caspase-9 activation | 60% sensitive in resistant lines [1] |
TRAIL | Colorectal, cervical | DR5 upregulation; c-FLIP suppression | 15/18 resistant lines sensitized [9] |
ABT-199 (BCL-2i) | Colorectal | Dual BCL-2/IAP blockade | High synergy in BCL-2high lines [3] |
Radiation | Cervical | Hypoxia-enhanced XIAP/cIAP1 inhibition | 2–3x radiosensitization under hypoxia [8] |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9